Dimethyl (3-methoxy-6-nitro-1,2-benzothiazol-4-yl)phosphoramidate
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Overview
Description
N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1,2-benzothiazole to introduce the nitro group at the 6-position. This is followed by the methoxylation of the 3-position using methanol and a suitable catalyst. The final step involves the phosphorylation of the amine group at the 4-position using dimethyl phosphite under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Phosphorylation: The compound can undergo further phosphorylation reactions to introduce additional phosphoryl groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, methanol, dimethyl phosphite, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: The compound has been explored as a potential pesticide due to its ability to disrupt the nervous system of pests.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition disrupts the proliferation of cancer cells. In agricultural applications, the compound targets the nervous system of pests, leading to their paralysis and death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Amino-6-nitrobenzothiazole
- 3-Methoxy-6-nitrobenzothiazole
- 4-Dimethoxyphosphorylbenzothiazole .
Uniqueness
N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE is unique due to the presence of both methoxy and dimethoxyphosphoryl groups, which enhance its biological activity and chemical stability. This combination of functional groups makes it a versatile compound with a wide range of applications .
Properties
Molecular Formula |
C10H12N3O6PS |
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Molecular Weight |
333.26 g/mol |
IUPAC Name |
N-dimethoxyphosphoryl-3-methoxy-6-nitro-1,2-benzothiazol-4-amine |
InChI |
InChI=1S/C10H12N3O6PS/c1-17-10-9-7(11-20(16,18-2)19-3)4-6(13(14)15)5-8(9)21-12-10/h4-5H,1-3H3,(H,11,16) |
InChI Key |
UJKHIFCGVAKIJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=CC(=CC(=C21)NP(=O)(OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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